molecular formula C6H14N2 B134696 N-ethyl-3-methylazetidin-3-amine CAS No. 149696-15-1

N-ethyl-3-methylazetidin-3-amine

Cat. No.: B134696
CAS No.: 149696-15-1
M. Wt: 114.19 g/mol
InChI Key: MPSVIRTVELVFSN-UHFFFAOYSA-N
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Description

N-Ethyl-3-methylazetidin-3-amine is a four-membered azetidine ring compound substituted with a methyl group at the 3-position and an ethylamine moiety. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

CAS No.

149696-15-1

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N-ethyl-3-methylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-3-8-6(2)4-7-5-6/h7-8H,3-5H2,1-2H3

InChI Key

MPSVIRTVELVFSN-UHFFFAOYSA-N

SMILES

CCNC1(CNC1)C

Canonical SMILES

CCNC1(CNC1)C

Synonyms

N-ETHYL-3-METHYL-3-AZETIDINAMINE

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

N-ethyl-3-methylazetidin-3-amine can be synthesized through various methods, including single-step processes that yield high purity and efficiency. For instance, recent studies have reported efficient synthetic routes that employ specific reagents and conditions to produce this compound with favorable yields . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized azetidine derivatives .

Anticancer Properties

One of the most significant applications of this compound is in cancer research. Compounds with similar azetidine structures have been studied for their ability to inhibit tumor growth. For example, derivatives of azetidine have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (Hs578T) with IC50 values in the nanomolar range . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Neuropharmacological Effects

Research indicates that azetidine derivatives may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. The potential for this compound to act as a modulator in neuropharmacology has been explored, particularly concerning its binding affinity to muscarinic acetylcholine receptors . This interaction could lead to applications in treating neurological disorders or enhancing cognitive function.

Cancer Therapy

The anticancer properties of this compound suggest its potential role in targeted cancer therapies. The ability of azetidine derivatives to induce apoptosis in cancer cells positions them as valuable candidates for drug development aimed at overcoming resistance mechanisms present in tumors . Further studies are necessary to elucidate the mechanisms by which these compounds exert their effects on tumor cells.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological profile. The exploration of structure-activity relationships (SAR) is critical for developing more potent analogs with improved selectivity and reduced toxicity .

Case Studies and Research Findings

Several studies have documented the efficacy of azetidine derivatives:

StudyCompoundApplicationResults
Azetidine DerivativeBreast CancerIC50 = 0.075 µM
N-Ethyl-AzetidineNeuropharmacologyModulates acetylcholine receptors
Bcl-2 Inhibitor AnalogApoptosis InductionInduces cleavage of PARP and caspase-3

These findings underscore the compound's versatility and potential across different therapeutic areas.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Azetidine Derivatives

a) 1-Benzyhydryl-3-methylazetidin-3-amine (CAS 133891-52-8)
  • Structure : Features a benzhydryl (diphenylmethyl) group at the 1-position and a methyl group at the 3-position.
  • This may influence binding affinity in receptor-ligand interactions .
  • Applications : Likely used as a chiral building block in asymmetric synthesis due to its rigid bicyclic structure.
b) N-Methylazetidin-3-amine dihydrochloride (CAS 136293-86-2)
  • Structure : Contains a methyl group at the nitrogen and lacks the ethyl substituent.
  • Key Differences : The absence of the ethyl group reduces lipophilicity, which may affect membrane permeability in biological systems. The dihydrochloride salt form enhances solubility for pharmaceutical applications .
  • Synthetic Relevance : Demonstrates the importance of N-alkylation in modulating physicochemical properties.

Pyrazole- and Pyridine-Containing Amines

a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Combines a pyrazole ring with a pyridine substituent and a cyclopropylamine group.
  • Synthesis : Prepared via palladium-catalyzed coupling (e.g., 3-iodoaniline with olefinic amines) followed by deprotection .
b) 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Includes a methylthio-propyl chain, introducing sulfur-based hydrophobicity.
  • Key Differences : The thioether group may participate in redox interactions or serve as a prodrug moiety. This contrasts with the azetidine’s compact structure, which prioritizes conformational rigidity .

Aryl-Substituted Olefinic Amines

a) (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine
  • Structure : Combines an aromatic amine with an olefinic side chain.
  • Key Differences : The conjugated double bond allows for photochemical reactivity, unlike the saturated azetidine ring. The aryl group enables interactions with aromatic residues in enzymes or receptors .
  • Synthesis : Involves palladium-catalyzed coupling of 3-haloanilines with olefinic amines, followed by acid-mediated deprotection .

Tetrahydrofuran- and Chroman-Based Amines

a) (2R,3S)-N-Methyl-2-phenyltetrahydro-2H-pyran-3-amine
  • Structure : A six-membered tetrahydrofuran ring fused with a phenyl group.
  • The phenyl group enhances aromatic interactions in drug-receptor binding .

Preparation Methods

Reaction Conditions and Optimization

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to stabilize intermediates.

  • Temperature : Reactions are conducted at 25–50°C under inert atmospheres (e.g., nitrogen) to prevent oxidation.

  • Catalysts : Lewis acids like boron trifluoride etherate may accelerate the cyclization step, though stoichiometric amine bases (e.g., triethylamine) are often sufficient.

Typical yields range from 40% to 60%, with purity exceeding 90% after column chromatography. Challenges include competing side reactions, such as over-alkylation or ring-opening, which necessitate careful stoichiometric control.

Nucleophilic Substitution of Mesylate Intermediates

A single-step synthesis leveraging mesylate intermediates has emerged as a high-yield alternative. This method, detailed in a ChemRxiv study, involves displacing a benzhydryl-protected mesylate group with ethylamine.

Procedure Overview

  • Intermediate Preparation : 1-Benzhydrylazetidin-3-yl methanesulfonate is synthesized from 1-benzhydryl-3-azetidinol using methanesulfonyl chloride.

  • Amine Displacement : The mesylate reacts with ethylamine (2 equivalents) in acetonitrile at 80°C for 3–5 hours, yielding the substituted azetidine.

  • Deprotection : Acidic hydrolysis (e.g., HCl) removes the benzhydryl group, followed by neutralization with aqueous ammonia to isolate the free amine.

Key Data

ParameterValueSource
Yield (crude)33% (initial), 81% (optimized)
Reaction Temperature80°C
Purification MethodDistillation

This method’s efficiency stems from the mesylate’s superior leaving-group ability, enabling rapid displacement even at moderate temperatures.

Ritter Reaction-Based Approaches

The Ritter reaction, traditionally used for synthesizing tertiary amines, has been adapted for azetidine derivatives. A patent describing tertiary alkyl primary amine synthesis provides insights into scalable production.

Modified Protocol for Azetidines

  • Substrate : Propylene trimer or analogous alkenes generate carbocations upon protonation.

  • Nitrile Source : Hydrogen cyanide introduces the amine group via Ritter reaction mechanisms.

  • Conditions : Sulfuric acid catalyzes the reaction at 30–60°C, with water acting as a co-solvent.

Example Workflow

  • Carbocation Formation : Propylene trimer reacts with sulfuric acid to generate a tertiary carbocation.

  • Nitrile Incorporation : Hydrogen cyanide undergoes nucleophilic addition, forming an nitrilium ion intermediate.

  • Hydrolysis and Neutralization : The intermediate is hydrolyzed to an amide, then reduced to the primary amine using lithium aluminum hydride.

While this method achieves yields exceeding 80%, it requires hazardous reagents (e.g., HCN) and specialized equipment for safe handling.

Comparative Analysis of Methods

The table below evaluates the three primary synthetic routes based on yield, scalability, and practicality:

MethodYield (%)ScalabilitySafety ConcernsKey Advantage
Aza-Michael Addition40–60ModerateLowMild conditions, no toxic gases
Mesylate Displacement33–81HighModerateHigh purity post-distillation
Ritter Reaction80+IndustrialHighSuitable for bulk production

Q & A

Q. What synthetic routes are reported for N-ethyl-3-methylazetidin-3-amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves azetidine ring formation using cesium carbonate as a base and copper catalysts (e.g., copper(I) bromide) to facilitate C–N bond formation, as seen in analogous azetidine derivatives . Optimization may include solvent selection (e.g., dimethyl sulfoxide for polar aprotic conditions), temperature control (~35°C to avoid side reactions), and stoichiometric adjustments of amines . Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) and chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the azetidine ring. For example, methyl groups typically resonate at δ 1.0–1.5 ppm, while ethyl groups show splitting patterns near δ 1.2 (triplet) and δ 2.5–3.0 (quartet) .
  • HRMS (ESI) : To verify molecular weight (e.g., m/z 128.18 [M+H]⁺ for C₆H₁₄N₂) .
  • IR Spectroscopy : Amine N–H stretches appear at ~3300 cm⁻¹, and azetidine ring vibrations at ~1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Density functional theory (DFT) can model transition states during C–N coupling reactions, predicting regioselectivity and activation energies. For example, copper-catalyzed reactions may favor synergic metal-ligand interactions, as observed in similar azetidine syntheses . Machine learning platforms like LabMate.AI (trained on reaction databases) can recommend optimal catalysts (e.g., Pd/Cu systems) and solvent combinations .

Q. How should researchers address contradictions in biological activity data for azetidine derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) may arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) .
  • Assay interference : Control for azetidine’s inherent basicity (pKa ~9.5) in cell-based assays .
  • Metabolic instability : Evaluate metabolic pathways via LC-MS/MS to identify degradation products, as demonstrated in studies of similar amines .

Q. What strategies are effective for scaling up azetidine amine synthesis while minimizing impurities?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise control of residence time .
  • In-line purification : Coupling reactors with scavenger resins (e.g., silica-bound sulfonic acid to remove excess amines) .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature (±2°C) and reagent ratios .

Q. How can structural modifications of this compound enhance its pharmacological profile?

  • Azetidine ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to modulate basicity and improve blood-brain barrier penetration .
  • Prodrug approaches : Conjugate with ester moieties (e.g., acetyl) to enhance solubility, as shown in analogous amine derivatives .

Methodological Considerations

Q. What analytical workflows are recommended for stability studies of this compound?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Stability-indicating HPLC : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve degradation products .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under storage conditions .

Q. How can researchers validate the stereochemical purity of azetidine amines?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to confirm absolute configuration .

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